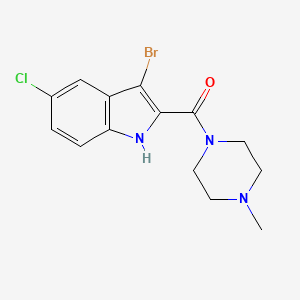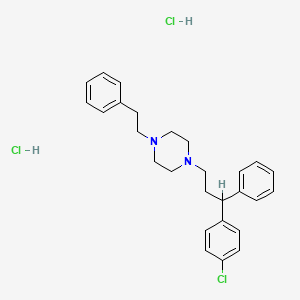
1-(3-(p-Chlorophenyl)-3-phenylpropyl)-4-phenethylpiperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(p-Chlorophenyl)-3-phenylpropyl)-4-phenethylpiperazine dihydrochloride is a complex organic compound belonging to the piperazine class This compound is characterized by its unique structure, which includes a p-chlorophenyl group, a phenylpropyl group, and a phenethylpiperazine moiety
Vorbereitungsmethoden
The synthesis of 1-(3-(p-Chlorophenyl)-3-phenylpropyl)-4-phenethylpiperazine dihydrochloride involves multiple steps. One common method includes the reaction of p-chlorophenylacetonitrile with phenylmagnesium bromide to form a phenylpropyl intermediate. This intermediate is then reacted with phenethylpiperazine under controlled conditions to yield the desired compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Analyse Chemischer Reaktionen
1-(3-(p-Chlorophenyl)-3-phenylpropyl)-4-phenethylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-(p-Chlorophenyl)-3-phenylpropyl)-4-phenethylpiperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with various biological receptors, particularly serotonin receptors, due to its structural similarity to other piperazine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as depression and anxiety, given its pharmacological profile.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-(p-Chlorophenyl)-3-phenylpropyl)-4-phenethylpiperazine dihydrochloride involves its interaction with serotonin receptors in the central nervous system. It acts as a serotonin receptor agonist, modulating the release and uptake of serotonin, which influences mood and behavior. The compound’s molecular targets include the 5-HT2C and 5-HT2A receptors, and its pathways involve the regulation of neurotransmitter release and signal transduction .
Vergleich Mit ähnlichen Verbindungen
1-(3-(p-Chlorophenyl)-3-phenylpropyl)-4-phenethylpiperazine dihydrochloride can be compared with other piperazine derivatives such as:
1-(3-Chlorophenyl)piperazine (mCPP): Similar in structure but lacks the phenylpropyl and phenethyl groups. It is also a serotonin receptor agonist but has different pharmacological effects.
para-Chlorophenylpiperazine (pCPP): Another related compound with psychoactive properties, used in research for its serotonergic effects.
Trazodone: An antidepressant that metabolizes into mCPP, highlighting the structural and functional similarities.
Eigenschaften
CAS-Nummer |
23902-90-1 |
|---|---|
Molekularformel |
C27H33Cl3N2 |
Molekulargewicht |
491.9 g/mol |
IUPAC-Name |
1-[3-(4-chlorophenyl)-3-phenylpropyl]-4-(2-phenylethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C27H31ClN2.2ClH/c28-26-13-11-25(12-14-26)27(24-9-5-2-6-10-24)16-18-30-21-19-29(20-22-30)17-15-23-7-3-1-4-8-23;;/h1-14,27H,15-22H2;2*1H |
InChI-Schlüssel |
JSIQOXYGNPWXCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCC2=CC=CC=C2)CCC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13746851.png)
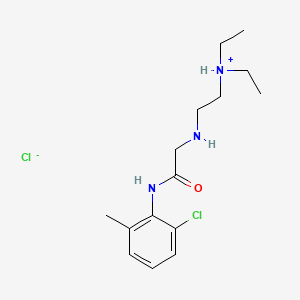
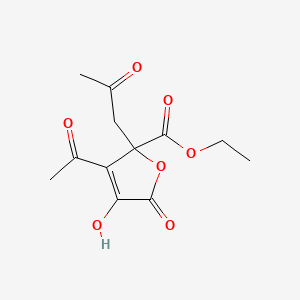
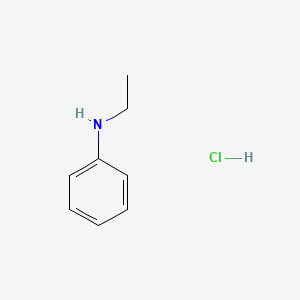
![Tetraethylammonium bis[malonato-(2-)]borate](/img/structure/B13746878.png)
![[3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13746887.png)
![2,3-Dibromothieno[3,2-c]pyridine](/img/structure/B13746895.png)


